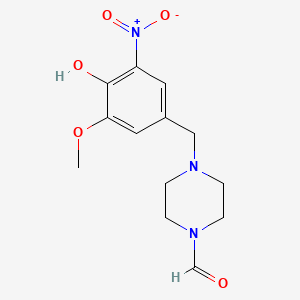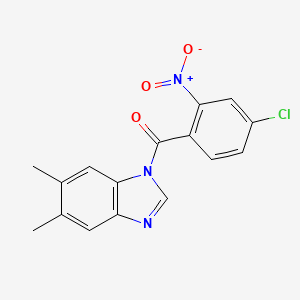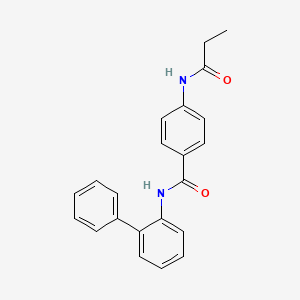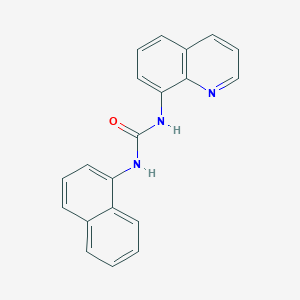
4-(4-hydroxy-3-methoxy-5-nitrobenzyl)-1-piperazinecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-hydroxy-3-methoxy-5-nitrobenzyl)-1-piperazinecarbaldehyde, also known as HONB, is a chemical compound that has been extensively studied for its potential applications in the field of organic chemistry. HONB is a nitrobenzyl derivative that is commonly used as a reagent in the synthesis of peptides, proteins, and other organic molecules. In
Mecanismo De Acción
The mechanism of action of 4-(4-hydroxy-3-methoxy-5-nitrobenzyl)-1-piperazinecarbaldehyde involves the activation of carboxylic acids and amides through the formation of an intermediate species. This intermediate species is highly reactive and can undergo nucleophilic attack by the amino group of a neighboring molecule, leading to the formation of a peptide bond.
Biochemical and Physiological Effects:
4-(4-hydroxy-3-methoxy-5-nitrobenzyl)-1-piperazinecarbaldehyde has been shown to have minimal toxicity and does not have any significant physiological effects. However, it is important to note that 4-(4-hydroxy-3-methoxy-5-nitrobenzyl)-1-piperazinecarbaldehyde is a highly reactive compound and should be handled with care in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-hydroxy-3-methoxy-5-nitrobenzyl)-1-piperazinecarbaldehyde in laboratory experiments is its high reactivity, which makes it a useful reagent for the synthesis of peptides, proteins, and other organic molecules. However, 4-(4-hydroxy-3-methoxy-5-nitrobenzyl)-1-piperazinecarbaldehyde can be difficult to handle due to its sensitivity to moisture and air, which can lead to degradation and loss of activity.
Direcciones Futuras
There are several potential future directions for research involving 4-(4-hydroxy-3-methoxy-5-nitrobenzyl)-1-piperazinecarbaldehyde. One area of interest is the development of new synthetic methods that utilize 4-(4-hydroxy-3-methoxy-5-nitrobenzyl)-1-piperazinecarbaldehyde as a reagent. Another area of interest is the application of 4-(4-hydroxy-3-methoxy-5-nitrobenzyl)-1-piperazinecarbaldehyde in the development of new drugs and therapies, particularly in the field of cancer research. Finally, there is also potential for the use of 4-(4-hydroxy-3-methoxy-5-nitrobenzyl)-1-piperazinecarbaldehyde in the development of new materials with unique properties and applications.
Métodos De Síntesis
4-(4-hydroxy-3-methoxy-5-nitrobenzyl)-1-piperazinecarbaldehyde can be synthesized in several ways, but the most common method involves the reaction between 4-hydroxy-3-methoxy-5-nitrobenzyl chloride and piperazine-1-carboxaldehyde in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain pure 4-(4-hydroxy-3-methoxy-5-nitrobenzyl)-1-piperazinecarbaldehyde.
Aplicaciones Científicas De Investigación
4-(4-hydroxy-3-methoxy-5-nitrobenzyl)-1-piperazinecarbaldehyde is widely used in organic chemistry research due to its ability to activate carboxylic acids and amides for peptide bond formation. It is a popular reagent for the synthesis of peptides, proteins, and other organic molecules. 4-(4-hydroxy-3-methoxy-5-nitrobenzyl)-1-piperazinecarbaldehyde has also been used in the development of new drugs and therapies, particularly in the field of cancer research.
Propiedades
IUPAC Name |
4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c1-21-12-7-10(6-11(13(12)18)16(19)20)8-14-2-4-15(9-17)5-3-14/h6-7,9,18H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSQWBABNSGIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5831751.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone](/img/structure/B5831754.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5831771.png)


![{4-[(3-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B5831792.png)
![4-[({[(2-furylmethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5831802.png)
![N-(tert-butyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5831804.png)